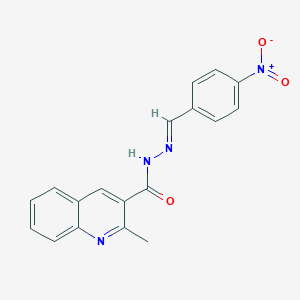
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide, also known as NBQCH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBQCH is a quinoline derivative that has been synthesized through several methods and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of specific enzymes or by inducing apoptosis in cancer cells. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis, and acetylcholinesterase, which is involved in neurotransmitter signaling. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects, including antitumor, antiviral, and antimicrobial activities. It has also been reported to inhibit the activity of specific enzymes, such as tyrosinase and acetylcholinesterase. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been reported to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its potential to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations is that the mechanism of action of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide is not fully understood, which makes it difficult to predict its effects on specific physiological processes. Furthermore, N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has not been extensively tested in vivo, which limits its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the directions is to further investigate its mechanism of action and its effects on specific physiological processes. This could lead to the development of new drugs that target specific enzymes or pathways. Another direction is to test N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide in vivo to evaluate its potential applications in clinical settings. Furthermore, the synthesis of new derivatives of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide could lead to the development of more potent and selective compounds. Overall, the research on N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has the potential to provide valuable insights into the development of new drugs and the understanding of specific physiological processes.
Synthesemethoden
Several methods have been reported for the synthesis of N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. One of the most commonly used methods involves the reaction of 2-methyl-3-aminoquinoline with 4-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then treated with hydrazine hydrate to yield N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide. Other methods involve the use of different reagents and solvents, such as sodium hydroxide and ethanol, or 4-nitrobenzaldehyde and ammonium acetate.
Wissenschaftliche Forschungsanwendungen
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities, making it a promising candidate for the development of new drugs. N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide has also been reported to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in several physiological processes.
Eigenschaften
Produktname |
N'-{4-nitrobenzylidene}-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C18H14N4O3 |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C18H14N4O3/c1-12-16(10-14-4-2-3-5-17(14)20-12)18(23)21-19-11-13-6-8-15(9-7-13)22(24)25/h2-11H,1H3,(H,21,23)/b19-11+ |
InChI-Schlüssel |
KTKIQMXTYUDITL-YBFXNURJSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)





